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Abstract
UCM765, chemically known as N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide, is a

significant pharmacological tool and a potential therapeutic agent due to its selective partial

agonism at the melatonin MT2 receptor. This document provides a comprehensive technical

overview of UCM765, consolidating its pharmacological data, experimental methodologies, and

known signaling pathways. The information presented is intended to support further research

and drug development efforts targeting the melatonergic system. While UCM765 exhibits sub-

nanomolar affinity for human melatonin receptors, its in vivo potency is noted to be lower, which

may be attributed to its metabolic liability and modest microsomal stability.[1][2]

Pharmacological Profile
UCM765 is characterized by its significant selectivity for the MT2 receptor over the MT1

receptor. This selectivity is crucial for dissecting the specific physiological roles of the MT2

receptor.

Quantitative Data: Receptor Binding and In Vivo Efficacy
The following tables summarize the key quantitative data for UCM765.

Table 1: Receptor Binding Affinity
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Receptor Ligand K i (nM) pK i Source

Human MT1 UCM765 776.25 6.11 [3]

Human MT2 UCM765 27.54 7.56 [3]

Selectivity Ratio (MT1/MT2): ~28.2

Table 2: Summary of In Vivo Studies
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Study Type Species Dosing (Route) Key Findings Reference(s)

Anxiolytic Rat 5-20 mg/kg (i.p.)

Anxiolytic-like

effects at 10

mg/kg without

locomotor

impairment.

Effects blocked

by MT2

antagonist 4P-

PDOT.

[4]

Sleep Regulation Rat
20-60 mg/kg

(s.c.)

Promotes NREM

sleep; increases

delta power.

Decreases

latency to NREM

sleep at 40-60

mg/kg. No effect

on REM sleep.

[5]

Antinociception Rat 5-40 mg/kg (s.c.)

Dose-dependent

antinociceptive

effects in acute

and inflammatory

pain models.

Maximal effect at

20 mg/kg. Effects

blocked by MT2

antagonist 4P-

PDOT.

Note: Specific quantitative data on functional efficacy (EC50, Emax) and pharmacokinetics

(t1/2, Cmax, bioavailability) for UCM765 are not readily available in the reviewed public domain

literature.

Signaling Pathway
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The MT2 receptor is a G-protein coupled receptor (GPCR). UCM765, as a partial agonist,

activates this receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease

in intracellular cyclic adenosine monophosphate (cAMP) levels.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b1683360?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683360?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UCM765

MT2 Receptor

Binds & Activates

Gi Protein
(α, β, γ subunits)

Activates

Adenylyl Cyclase

Inhibits

cAMP

Conversion

ATP

Protein Kinase A

Activates

Cellular Response
(e.g., Neuronal Firing Modulation)

Phosphorylation Cascade

Click to download full resolution via product page

Caption: MT2 Receptor Signaling Pathway.
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Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. The

following sections outline standardized protocols for key assays used to characterize UCM765.

In Vitro Assays
This assay determines the binding affinity (Ki) of UCM765 for MT1 and MT2 receptors.

Objective: To quantify the affinity of UCM765 for melatonin receptors.

Materials:

Cell membranes from HEK293 or NIH3T3 cells stably expressing human MT1 or MT2

receptors.

Radioligand: 2-[¹²⁵I]iodomelatonin.

Assay Buffer: Tris-HCl buffer with MgCl₂.

UCM765 stock solution.

Glass fiber filters.

Scintillation counter.

Procedure:

Prepare serial dilutions of UCM765.

In a 96-well plate, incubate cell membranes with a fixed concentration of 2-

[¹²⁵I]iodomelatonin and varying concentrations of UCM765.

Incubate at a controlled temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to

reach equilibrium.

Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate

bound from free radioligand.
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Wash filters with ice-cold assay buffer.

Measure the radioactivity trapped on the filters using a scintillation counter.

Determine non-specific binding in the presence of a high concentration of a non-labeled

ligand (e.g., melatonin).

Calculate IC50 values from competition curves and convert to Ki values using the Cheng-

Prusoff equation.

This assay measures the ability of UCM765 to inhibit adenylyl cyclase activity, confirming its

agonist function.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of UCM765.

Materials:

CHO or HEK293 cells expressing MT2 receptors.

Forskolin (an adenylyl cyclase activator).

UCM765 stock solution.

cAMP detection kit (e.g., TR-FRET, AlphaScreen).

Procedure:

Culture cells in 96-well plates.

Pre-treat cells with varying concentrations of UCM765.

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

Incubate for a specified time at 37°C.

Lyse the cells and measure intracellular cAMP levels using a homogenous assay kit

according to the manufacturer's instructions.
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Plot the concentration-response curve to determine the EC50 (concentration for 50% of

maximal inhibition) and Emax (maximal inhibition relative to a full agonist).

In Vivo Assays
The workflow for in vivo behavioral studies typically involves animal habituation, drug

administration, behavioral testing, and data analysis.
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Caption: General Workflow for In Vivo Behavioral Experiments.
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Principle: This test is based on the rodent's natural aversion to open and elevated spaces.

Anxiolytic compounds increase the time spent in the open arms.

Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed

arms.

Procedure:

Administer UCM765 (e.g., 10 mg/kg, i.p.), vehicle, or a positive control (e.g., diazepam).

After a pre-treatment period (e.g., 30 minutes), place the rat in the center of the maze,

facing an open arm.

Allow the animal to explore the maze for 5 minutes.

Record the number of entries and the time spent in each arm using a video-tracking

system.

Anxiolytic-like activity is indicated by a significant increase in the percentage of time spent

and entries into the open arms compared to the vehicle group.

Principle: This test measures the response latency to a thermal stimulus, which is increased

by analgesic drugs.

Apparatus: A metal plate that can be maintained at a constant temperature (e.g., 55°C).

Procedure:

Administer UCM765 (e.g., 5-40 mg/kg, s.c.), vehicle, or a positive control.

At a set time post-administration, place the animal on the hot plate.

Record the latency to the first sign of nociception (e.g., hind paw licking, jumping).

A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

An increase in latency compared to the vehicle group indicates an antinociceptive effect.
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Logical Relationships
The pharmacological profile of UCM765 is defined by its selectivity and its partial agonism.
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Caption: UCM765's Selective Partial Agonism.

Conclusion
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UCM765 is a valuable research tool for investigating the physiological and pathophysiological

roles of the MT2 receptor. Its selectivity allows for the specific exploration of MT2-mediated

pathways in anxiety, sleep, and pain. While its therapeutic potential is suggested by preclinical

data, challenges related to its metabolic stability and pharmacokinetic profile need to be

addressed in future drug development efforts. This guide provides a foundational repository of

technical information to aid researchers in designing and interpreting studies involving this

selective MT2 partial agonist.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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